Derivatized Blue Emitters from 2-Bromo-7-tert-butylpyrene Precursors Achieve High Photoluminescence Quantum Yields
Butterfly-shaped 1,3,5,9-tetraarylpyrene derivatives synthesized using 1,3,5,9-tetrabromo-7-tert-butylpyrene—a precursor derived from 2-bromo-7-tert-butylpyrene—exhibit solution-state photoluminescence quantum yields (Φf) ranging from 0.45 to 0.92 and solid-state Φf ranging from 0.48 to 0.75 [1]. In contrast, the unsubstituted parent pyrene typically shows a solution Φf of approximately 0.36, indicating a significant enhancement in emission efficiency for derivatives incorporating the 7-tert-butyl substitution pattern [2]. The highest-performing derivative in the series achieved a solution Φf of 0.92, representing a 2.5-fold improvement over unsubstituted pyrene [1].
| Evidence Dimension | Photoluminescence Quantum Yield (Φf) |
|---|---|
| Target Compound Data | Φf = 0.45–0.92 (solution); Φf = 0.48–0.75 (solid-state) |
| Comparator Or Baseline | Pyrene (unsubstituted): Φf ≈ 0.36 (solution) |
| Quantified Difference | Up to 2.5-fold improvement in Φf (0.92 vs. 0.36) |
| Conditions | Solution-state in organic solvents; solid-state as neat films |
Why This Matters
Higher Φf values correlate directly with increased OLED external quantum efficiency (EQE), making precursors like 2-bromo-7-tert-butylpyrene essential for synthesizing emitters with reduced efficiency roll-off at high luminance.
- [1] Feng, X.; Hu, J. Y.; Tomiyasu, H.; Seto, N.; Redshaw, C.; Elsegood, M. R.; Yamato, T. Synthesis and photophysical properties of novel butterfly-shaped blue emitters based on pyrene. Org. Biomol. Chem. 2013, 11 (48), 8366–8374. View Source
- [2] Brouwer, A. M. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure Appl. Chem. 2011, 83 (12), 2213–2228. View Source
